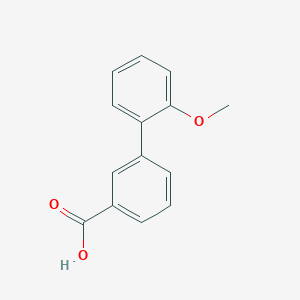

3-(2-Methoxyphenyl)benzoic acid

Übersicht

Beschreibung

3-(2-Methoxyphenyl)benzoic acid is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that benzoic acid derivatives can interact with various enzymes and receptors in the body . The methoxy group (-OCH3) and phenolic hydroxyl (-OH) groups can promote the antioxidant activities of phenolic acids .

Mode of Action

It’s known that the compound’s methoxy and carboxylic acid groups have important effects on the antioxidant ability of phenolic acids . The compound may act through hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET) mechanisms .

Biochemical Pathways

The compound likely affects the biochemical pathways related to antioxidant activity. The O-H bond dissociation enthalpy of the phenolic hydroxyl group in phenolic acids and the values of proton affinity and electron transfer enthalpy (ETE) involved in the electron donation ability of functional groups are key parameters .

Pharmacokinetics

It’s known that phenolic acids, such as benzoic, phenylacetic, and cinnamic acids, have high bioavailability and good water solubility . They can be absorbed in the stomach, whereas flavonoids cannot be absorbed, and only a small amount of flavonoids are transported passively through the intestinal wall into the blood .

Result of Action

It’s known that phenolic acids are considered to be excellent antioxidants that can quench excessive free radical-induced body damage and chronic diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2-Methoxyphenyl)benzoic acid. For instance, the compound is water-soluble, and may spread in water systems . It’s also worth noting that the compound is considered environmentally benign .

Biochemische Analyse

Cellular Effects

Benzoic acid derivatives have been shown to have effects on cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s known that benzoic acid derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Benzoic acid derivatives are known to be involved in various metabolic pathways .

Subcellular Localization

Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Biologische Aktivität

3-(2-Methoxyphenyl)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound features a methoxy group on the phenyl ring, which influences its chemical properties and biological interactions. This article discusses the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₂O₃, with a molecular weight of approximately 232.24 g/mol. The presence of the methoxy group enhances the compound's lipophilicity, potentially increasing its biological activity. The structural characteristics of this compound allow it to interact with various biological targets.

1. Anti-inflammatory Activity

Several studies have indicated that benzoic acid derivatives, including this compound, exhibit anti-inflammatory properties. For instance, research on related compounds has demonstrated their ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages, suggesting a potential application in treating inflammatory diseases .

Table 1: Summary of Anti-inflammatory Studies

| Study Reference | Compound Tested | Activity Observed | Concentration |

|---|---|---|---|

| Hydroxybenzoic acids | Inhibition of NO production | 10 μg/mL | |

| Zingiber montanum extracts | Anti-inflammatory effects | Varies |

2. Antioxidant Activity

The antioxidant potential of this compound has been explored through in vitro assays. Compounds with similar structures have shown significant radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage .

3. Antimicrobial Activity

Research has also highlighted the antimicrobial properties of benzoic acid derivatives. Compounds structurally related to this compound have demonstrated efficacy against various bacteria and fungi, indicating a potential role in developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | Activity Observed |

|---|---|---|

| p-Hydroxybenzoic acid derivatives | Gram-positive bacteria | Inhibition observed |

| Methoxy-substituted benzoates | Fungi | Significant growth inhibition |

Case Study 1: In Silico Studies

In silico studies have been conducted to predict the binding affinity of this compound with various proteins involved in inflammatory pathways. These studies suggest that the compound may act as a modulator for specific enzymes, enhancing its potential as an anti-inflammatory agent .

Case Study 2: Cytotoxicity Evaluation

A cytotoxicity evaluation was performed using human foreskin fibroblasts to assess the safety profile of related compounds. The results showed no significant cytotoxic effects at tested concentrations, supporting the potential therapeutic use of these compounds without adverse effects on normal cells .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3-(2-Methoxyphenyl)benzoic acid has been investigated for its anti-inflammatory properties . Research indicates that compounds with similar structures can effectively reduce inflammation and pain associated with conditions like rheumatoid arthritis and osteoarthritis. These compounds are considered alternatives to traditional steroidal anti-inflammatory drugs, which often have undesirable side effects .

Case Studies

- Anti-Inflammatory Activity : A study demonstrated that derivatives of benzoic acid exhibited significant anti-inflammatory effects in animal models, suggesting that this compound could similarly alleviate inflammatory responses without the severe side effects typical of steroids .

- Potential Anticancer Properties : Preliminary studies have suggested that compounds containing methoxyphenyl groups may possess anticancer activity, warranting further investigation into their mechanisms and efficacy against various cancer cell lines.

Organic Synthesis Applications

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its structural features allow it to participate in various chemical reactions, including:

- Suzuki–Miyaura Coupling : This reaction is commonly used to form carbon-carbon bonds, facilitating the synthesis of biphenyl derivatives that are important in pharmaceuticals and materials science.

- Ligand Development : The compound can act as a ligand in coordination chemistry, potentially forming complexes with transition metals for catalysis or material applications.

Research into the biological activities of this compound has highlighted its potential as:

- Antimicrobial Agent : Compounds with similar structures have shown promising antimicrobial properties against various pathogens, indicating that this compound could contribute to the development of new antibiotics.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, which could lead to therapeutic applications in treating metabolic disorders or cancers.

Eigenschaften

IUPAC Name |

3-(2-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-8-3-2-7-12(13)10-5-4-6-11(9-10)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUUHAJQLHMNJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374831 | |

| Record name | 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168618-47-1 | |

| Record name | 2′-Methoxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168618-47-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.